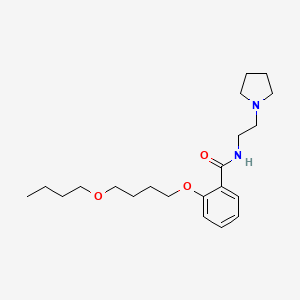
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with butoxybutoxy and pyrrolidinyl ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the butoxybutoxy benzamide derivative, followed by the introduction of the pyrrolidinyl ethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating enzyme mechanisms or as a ligand for receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties can enhance the performance and efficiency of various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BENZAMIDE, o-(4-METHOXYMETHOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)
- BENZAMIDE, o-(4-ETHOXYETHOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)
- BENZAMIDE, o-(4-PROPOXYPROPOXY)-N-(2-(1-PYRROLIDINYL)ETHYL)
Uniqueness
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties may enhance its reactivity, stability, and potential applications compared to similar compounds. The butoxybutoxy group, in particular, may confer additional hydrophobicity and steric effects, influencing the compound’s behavior in various environments.
Eigenschaften
CAS-Nummer |
95001-09-5 |
|---|---|
Molekularformel |
C21H34N2O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-(4-butoxybutoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-16-25-17-8-9-18-26-20-11-5-4-10-19(20)21(24)22-12-15-23-13-6-7-14-23/h4-5,10-11H,2-3,6-9,12-18H2,1H3,(H,22,24) |
InChI-Schlüssel |
YETMQXNJTBODLN-UHFFFAOYSA-N |
SMILES |
CCCCOCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Kanonische SMILES |
CCCCOCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Key on ui other cas no. |
95001-09-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


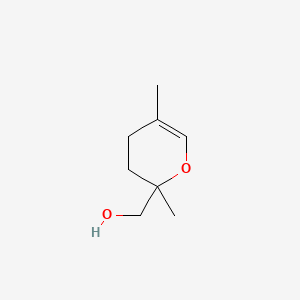
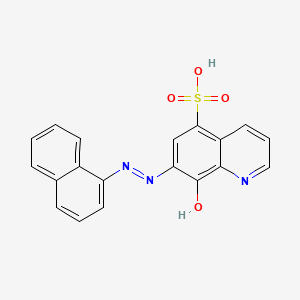




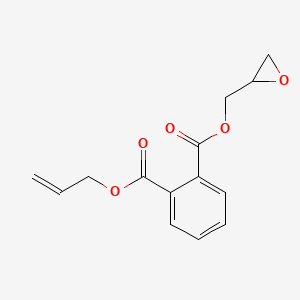

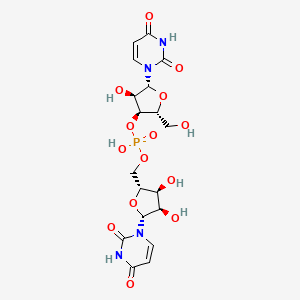
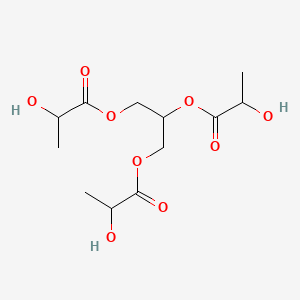
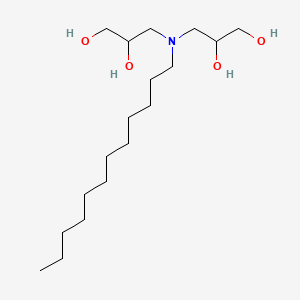
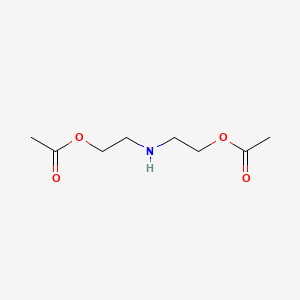
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate](/img/structure/B1615110.png)

